N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a thiophene ring, and a pyrimidine ring, each contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used include organolithium compounds, transition metal catalysts, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Reduction: Reductive alkylation can be performed using organolithium reagents, producing acetylene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced under specific conditions.
Common Reagents and Conditions
Common reagents include organolithium compounds, transition metal catalysts (e.g., Cu(acac)2, Fe(acac)3), and solvents like dichloromethane and tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quaternary ammonium cations, acetylene derivatives, and substituted aromatic compounds, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE stands out due to its unique combination of a pyrazole, thiophene, and pyrimidine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14F3N5S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H14F3N5S/c1-9-6-10(23(2)22-9)8-19-14-20-11(12-4-3-5-24-12)7-13(21-14)15(16,17)18/h3-7H,8H2,1-2H3,(H,19,20,21) |
InChI Key |
LDVVBPGUZUZWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C |
Origin of Product |
United States |
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